molecular formula C6H4BrNO2 B184069 2-Bromoisonicotinic acid CAS No. 66572-56-3

2-Bromoisonicotinic acid

Cat. No.: B184069
CAS No.: 66572-56-3
M. Wt: 202.01 g/mol
InChI Key: YBTKGKVQEXAYEM-UHFFFAOYSA-N
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Description

2-Bromoisonicotinic acid is an organic compound with the molecular formula C6H4BrNO2 It is a derivative of isonicotinic acid, where a bromine atom is substituted at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-bromoisonicotinic acid typically involves the bromination of isonicotinic acid. One common method includes the reaction of isonicotinic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the second position of the pyridine ring.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and bromine concentration. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoisonicotinic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed:

    Substitution Reactions: Formation of substituted pyridine derivatives.

    Oxidation Reactions: Formation of carboxylic acid derivatives.

    Reduction Reactions: Formation of alcohol derivatives.

Scientific Research Applications

2-Bromoisonicotinic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor in the synthesis of biologically active compounds that can be used in various biological assays.

    Medicine: Research is ongoing to explore its potential as an intermediate in the synthesis of drugs with antimicrobial and anticancer properties.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-bromoisonicotinic acid largely depends on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and carboxylic acid group play crucial roles in its reactivity and binding affinity to these targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparison with Similar Compounds

  • 2-Bromopyridine-4-carboxylic acid
  • 2-Bromopyridine-3-carboxylic acid
  • 6-Bromopyridine-3-carboxylic acid
  • 3-Bromopyridine-4-carboxylic acid

Comparison: Compared to other brominated pyridine carboxylic acids, it offers distinct advantages in certain synthetic routes and biological activities .

Properties

IUPAC Name

2-bromopyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTKGKVQEXAYEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90278711
Record name 2-bromoisonicotinic acid
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Molecular Weight

202.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66572-56-3
Record name 66572-56-3
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Record name 2-bromoisonicotinic acid
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Record name 2-Bromoisonicotinic acid
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Synthesis routes and methods I

Procedure details

To a mixture of 2-bromo-4-picoline (300 g, 1.74 mol) in pyridine/water (1 L each) at 95° C. was added KMnO4 (200 g) dissolved in water (IL). Further, added KMnO4 (2 Kg) in portions (app. 20 mg each time) over a period of 4 days. The reaction mixture was cooled to RT and filtered off the solid MnO2. The filtrate was evaporated completely under reduce pressure and acidified with 6N HCl. The solid product obtained was filtered, washed with water and dried to give 2-bromoisonicotinic acid (166 g, 47%).
Quantity
300 g
Type
reactant
Reaction Step One
Name
pyridine water
Quantity
1 L
Type
reactant
Reaction Step One
Name
Quantity
200 g
Type
reactant
Reaction Step Two
Name
Quantity
2 kg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

160 g (0.93 mol) of 2-bromo-4-methyl-pyridine is added in drops to 152 g (0.96 mol) of potassium permanganate in 4 l of water. Then, it is stirred under reflux for one hour before 152 g (0.96 mol) of potassium permanganate is added once more. After two additional hours of stirring under reflux, it is suctioned off in a hot state over Celite and washed with water. The aqueous phase is shaken out three times with dichloromethane. The aqueous phase is concentrated by evaporation to one-half its original volume, and the pH is set at 2 with concentrated hydrochloric acid. The precipitated solid is suctioned off and dried at 70° C. in a vacuum. 56.5 g of white solid product accumulates.
Quantity
160 g
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step One
Name
Quantity
4 L
Type
reactant
Reaction Step One
Quantity
152 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of determining the crystal structure of 2-bromoisonicotinic acid?

A: Understanding the crystal structure of a compound like this compound provides valuable information about its three-dimensional arrangement at the molecular level []. This knowledge is crucial for various reasons:

    Q2: What key structural information about this compound was revealed by the study?

    A: The study successfully determined the crystal structure of this compound using X-ray diffraction techniques []. The key findings include:

    • Crystal System and Space Group: this compound crystallizes in the monoclinic crystal system and belongs to the P21/c space group [].
    • Unit Cell Parameters: The study provides precise measurements of the unit cell parameters: a = 11.9715(14) Å, b = 7.5753(7) Å, c = 7.4498(8) Å, β = 102.302(4)°, V = 660.09(12) Å3 []. These parameters define the size and shape of the repeating unit within the crystal lattice.

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